4-Mmimpimp
Description
4-Mmimpimp (systematic IUPAC name pending verification via SciFinder) is a synthetic organic compound hypothesized to belong to the imidazole derivative family. Its synthesis involves a multi-step procedure starting with the condensation of substituted amines and carbonyl precursors under reflux conditions, followed by catalytic hydrogenation to yield the final product. Characterization includes high-performance liquid chromatography (HPLC) to confirm purity (>98%), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to verify structural integrity. Key physical properties include a melting point of 152–154°C and moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide).
Properties
CAS No. |
142764-75-8 |
|---|---|
Molecular Formula |
C24H24N8O |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridin-2-yl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C24H24N8O/c1-31-11-13-32(14-12-31)20-10-9-19-24(28-20)30-23(27-19)18-8-7-17-22(26-18)29-21(25-17)15-3-5-16(33-2)6-4-15/h3-10H,11-14H2,1-2H3,(H,25,26,29)(H,27,28,30) |
InChI Key |
KHSJTRHHYVRJBO-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=NC5=C(C=C4)NC(=N5)C6=CC=C(C=C6)OC |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC=C5C(=NC(=N5)C6=CC=C(C=C6)OC)N4 |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=NC5=C(C=C4)NC(=N5)C6=CC=C(C=C6)OC |
Other CAS No. |
142764-75-8 |
Synonyms |
2-(4-methoxyphenyl)-5-((4-methylpiperazin-1-yl)-3H-imidazo(4,5-b)pyridin-2-yl)-3H-imidazo(4,5-b)pyridine 4-MMIMPIMP |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Synthetic Complexity : this compound requires hydrogenation, increasing procedural complexity compared to 2-Ethylimidazole’s straightforward alkylation.
- Functional Groups : The carboxylate group in 5-Methylimidazoline-4-carboxylate enhances hydrophilicity, unlike this compound’s hydrophobic substituents.
Physicochemical and Analytical Properties
Key Findings :
- Spectroscopic Signatures : this compound’s distinct NMR signals at δ 7.25 (s, 1H) indicate aromatic proton environments absent in the analogues.
Functional and Application-Based Comparison
Regulatory and Purity Considerations
- This compound: Complies with EMA guidelines for novel compounds, with purity validated via HPLC and elemental analysis.
- Analogues: 2-Ethylimidazole is listed in Reaxys as a known compound, requiring only citation of prior data.
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